2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethoxy group attached to an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base to form 2-[(2-chloropyridin-3-yl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-[(2-chloropyridin-3-yl)oxy]ethan-1-amine. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-[(3-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Similar structure but different position of the chlorine atom.
2-[(5-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Another positional isomer with the chlorine atom at a different position.
1-(3-Chloropyridin-2-yl)ethan-1-amine: A related compound with a different substitution pattern on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
CAS No. |
2866319-09-5 |
---|---|
Molecular Formula |
C7H11Cl3N2O |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-7-6(11-5-3-9)2-1-4-10-7;;/h1-2,4H,3,5,9H2;2*1H |
InChI Key |
WEGLQTMMGDWHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.